molecular formula C10H18BrNO2 B060578 tert-Butyl 4-bromopiperidine-1-carboxylate CAS No. 180695-79-8

tert-Butyl 4-bromopiperidine-1-carboxylate

Numéro de catalogue B060578
Numéro CAS: 180695-79-8
Poids moléculaire: 264.16 g/mol
Clé InChI: KZBWIYHDNQHMET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

tert-Butyl 4-bromopiperidine-1-carboxylate is a chemical compound utilized as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting tumor viruses and acting as CDK9 inhibitors and Ibrutinib (Hu et al., 2019).

Synthesis Analysis

The synthesis of tert-Butyl 4-bromopiperidine-1-carboxylate involves a multi-step chemical process starting from basic reagents such as 4-methylpyridinium. The procedure includes steps like SN2 substitution, reduction, oxidation, and acylation leading to high yields of the target compound (Xin-zhi, 2011).

Molecular Structure Analysis

The molecular structure of tert-Butyl 4-bromopiperidine-1-carboxylate has been extensively analyzed using techniques such as X-ray diffraction (XRD), NMR, MS, and FT-IR. Computational methods like density functional theory (DFT) have been employed to compare the optimized structure with experimental results, affirming the compound's structural integrity (Hou et al., 2023).

Chemical Reactions and Properties

tert-Butyl 4-bromopiperidine-1-carboxylate undergoes various chemical reactions such as allylation, leading to the formation of different substituted piperidine derivatives. These reactions are crucial for the synthesis of diversified medicinal compounds (Moskalenko & Boev, 2014).

Applications De Recherche Scientifique

  • Synthesis of CDK9 Inhibitors and Ibrutinib : Tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate and its derivatives are used in treating tumor viruses. It is a key intermediate in synthesizing CDK9 inhibitors and Ibrutinib, which are important in cancer treatment. The synthesis involves steps like Boc anhydride protection, oxidation, and reduction (Hu et al., 2019).

  • Synthesis of Water-Soluble Stable Free Radicals : The compound is used in the hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine, leading to the synthesis of highly water-soluble nitroxide, potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate (Marx & Rassat, 2002).

  • Stereoselective Syntheses : It is used in the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which are important for the development of various pharmaceutical compounds (Boev et al., 2015).

  • Jak3 Inhibitor Synthesis : Tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is an important intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550 (Chen Xin-zhi, 2011).

  • Boc-protected Amines Synthesis : The compound is involved in the synthesis of tert-butyl carbamate, a protected amine, via a mild and efficient one-pot Curtius rearrangement. This method is compatible with a variety of substrates, including malonate derivatives, providing access to protected amino acids (Lebel & Leogane, 2005).

  • Synthesis of Small Molecule Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs. It is synthesized through steps like nucleophilic substitution, oxidation, halogenation, and elimination reactions (Zhang et al., 2018).

Safety And Hazards

This chemical is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage .

Orientations Futures

The future directions of “tert-Butyl 4-bromopiperidine-1-carboxylate” are not clear .

Relevant Papers Several papers have been published on "tert-Butyl 4-bromopiperidine-1-carboxylate" . These papers provide valuable information on the synthesis, structure, and properties of the compound.

Propriétés

IUPAC Name

tert-butyl 4-bromopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBWIYHDNQHMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573882
Record name tert-Butyl 4-bromopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-bromopiperidine-1-carboxylate

CAS RN

180695-79-8
Record name tert-Butyl 4-bromopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-bromopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To N-Boc-4-hydroxy piperidine (20 g, 100 mmol) in THF (200 ml) at 0° C. was added triphenylphosphine (28.85 g, 110 mmol) followed by carbon tetrabromide (36.48 g, 110 mmol). The solution was stirred at room temperature for 2 h then filtered and concentrated under vacuum. Flash column chromatography using dichloromethane in hexane (10-70%) yielded the product as a colourless oil (23.6 g); δH (CDCl3) 1.47 (9H, s, t-Bu), 1.93 and 2.04 (4H, m, 3,5-piperidinyl CH2), 3.31 and 3.66 (4H, m, 2,6-piperidinyl CH2), and 4.39 (1H, m, 4-piperidinyl H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28.85 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
36.48 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-bromopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-bromopiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-bromopiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-bromopiperidine-1-carboxylate
Reactant of Route 5
tert-Butyl 4-bromopiperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-bromopiperidine-1-carboxylate

Citations

For This Compound
36
Citations
W Huang, Y Wang, Y Weng, M Shrestha, J Qu… - Organic …, 2020 - ACS Publications
… When tert-butyl 4-bromopiperidine-1-carboxylate was selected as the alkyl electrophile component, the undesired β-H elimination became the prominent pathway; only 4% of desired …
Number of citations: 28 pubs.acs.org
GL Beutner, EM Simmons, S Ayers… - The Journal of …, 2021 - ACS Publications
… To the vial was then added 1.95 g of tert-butyl 4-bromopiperidine-1-carboxylate 7 (7.4 mmol, 1.5 equiv) before sealing and heating in a reactor block to 60 C for 16 h. The resulting …
Number of citations: 30 pubs.acs.org
A Giraudo, J Krall, B Nielsen, TE Sørensen… - European Journal of …, 2018 - Elsevier
… The reaction mixture was heated at reflux and tert-butyl 4-bromopiperidine-1-carboxylate (19, 2.2 g, 8.2 mmol) was added in portions over 48 h. The reaction mixture was cooled at rt …
Number of citations: 33 www.sciencedirect.com
SM Lim, T Xie, KD Westover, SB Ficarro, HS Tae… - Bioorganic & medicinal …, 2015 - Elsevier
… One of these bivalent conjugates TX2-121-1 (2e) was prepared by N-alkylation of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with tert-butyl 4-bromopiperidine-1-carboxylate followed …
Number of citations: 61 www.sciencedirect.com
CH Park, KW Chun, JH Choi, WK Ji, HY Kim… - Bulletin of the Korean …, 2011 - Citeseer
… Then, tert-butyl 4bromopiperidine-1-carboxylate 20 (430 mg, 1.63 mmol) in isopropyl alcohol (3 mL) was added dropwise and the stirring was continued at reflux temperature for 2 day. …
Number of citations: 6 citeseerx.ist.psu.edu
X Han, C Wang, C Qin, W Xiang… - Journal of medicinal …, 2019 - ACS Publications
… Compound 84 was made through the substitution reaction of intermediate 83 and tert-butyl 4-bromopiperidine-1-carboxylate. As shown in Scheme 6, the key intermediate (88) was …
Number of citations: 305 pubs.acs.org
HC Liu, XP Gong, YZ Wang, ZJ Niu, H Yue… - Organic …, 2022 - ACS Publications
… The scope of arenes was then explored using 1-methoxy-4-vinylbenzene 1a and tert-butyl 4-bromopiperidine-1-carboxylate 3o as model substrates to consider the ease of isolation of …
Number of citations: 8 pubs.acs.org
L Van der Westhuizen - 2014 - scholar.sun.ac.za
Cancer is a leading cause of disease worldwide, with an increasing number of cases reported annually. A member of the phosphatidylinositol 3-kinase-Akt (PI3K-Akt) pathway, Akt, has …
Number of citations: 0 scholar.sun.ac.za
L van der Westhuizen, J Weisner, A Taher… - …, 2022 - Wiley Online Library
… These compounds were synthesised as shown in Scheme 2, starting with nucleophilic substitution between commercially available tert-butyl 4-bromopiperidine-1-carboxylate 46 and …
IG Salado, AK Singh, C Moreno-Cinos… - Journal of medicinal …, 2020 - ACS Publications
Human African trypanosomiasis is causing thousands of deaths every year in the rural areas of Africa. In this manuscript we describe the optimization of a family of phtalazinone …
Number of citations: 8 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.